2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
Description
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide is a quinolin-4-one derivative featuring a chloro substituent at position 5, a methoxy group at position 8, and an acetamide side chain. This compound is synthesized through nucleophilic substitution reactions involving chloroacetyl chloride and quinolinol precursors under reflux or microwave-assisted conditions . The compound is commercially available at 95% purity .
Properties
Molecular Formula |
C12H11ClN2O3 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-9-3-2-7(13)11-8(16)4-5-15(12(9)11)6-10(14)17/h2-5H,6H2,1H3,(H2,14,17) |
InChI Key |
SWSKGAPSTALDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Group: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide would depend on its specific interactions with molecular targets. Typically, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chloro vs. In contrast, 6-OMe (9b) or 7-Cl (9c) analogs show how substituent position affects electronic distribution and steric hindrance . The 8-OMe group in the target compound may donate electron density, stabilizing the quinoline ring and influencing receptor binding.
Bulk and Selectivity :
Hybrid Pharmacophores :
- ’s compound combines thioalkylamide and dihydropyrimidin-carbonitrile moieties, achieving COX-2 selectivity. This suggests that strategic hybridization (e.g., adding sulfur or nitrile groups) could enhance target specificity .
Biological Activity
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 266.68 g/mol. Its structure features a quinoline core with a chlorine atom at the 5-position and a methoxy group at the 8-position, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide |
| CAS Number | 1315345-08-4 |
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The specific compound has been shown to inhibit various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide has been highlighted in several studies. It is believed to exert its effects primarily through the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and cell division. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition : By inhibiting topoisomerases, the compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Interactions : The compound may interact with specific enzymes involved in cellular processes, altering their activity and affecting cell viability.
Study on Anticancer Activity
A study evaluated the effects of various quinoline derivatives on human non-small cell lung cancer (A549) cells. The findings indicated that compounds similar to 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide exhibited IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil, suggesting superior potency against these cancer cells .
Table of IC50 Values
| Compound Name | IC50 (µM) |
|---|---|
| 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide | TBD |
| 5-Fluorouracil (Positive Control) | 4.98 ± 0.41 |
| Other Quinoline Derivatives | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
